4-hydrazino-N-methyl-phenylsulfonamide
Description
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-hydrazinyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-9-13(11,12)7-4-2-6(10-8)3-5-7/h2-5,9-10H,8H2,1H3 |
InChI Key |
NNVKDMSAEMTNLB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
4-Hydrazino-N-methyl-phenylsulfonamide and its derivatives have been explored for their pharmacological activities. A significant area of research involves their potential as antitumor agents . For instance, studies have shown that hydrazone derivatives, which include sulfonamide moieties, exhibit significant activity against various cancer cell lines, including leukemia and ovarian cancer cell lines . The incorporation of the hydrazino group enhances the biological activity of these compounds, making them promising candidates for further development.
Case Study: Antitumor Activity
- Compound : this compound
- Target : Cancer cell lines (e.g., leukemia, ovarian)
- Findings : Exhibited significant cytotoxic effects, indicating potential as an anticancer agent.
Antimicrobial Properties
Another critical application of this compound is in the field of antimicrobial research. Compounds containing the sulfonamide functional group have been reported to possess antibacterial and antifungal activities. Research indicates that derivatives of sulfonamides can effectively inhibit the growth of both gram-positive and gram-negative bacteria .
Case Study: Antimicrobial Activity
- Compound : Various sulfonamide derivatives
- Targets : Bacteria (e.g., Staphylococcus aureus, Escherichia coli)
- Findings : Showed promising activity with low minimum inhibitory concentration values.
Synthesis and Methodological Advances
The synthesis of this compound has been optimized to improve yield and purity. Recent patents describe methods involving the reaction of substituted p-chlorobenzene-sulfonamide with hydrazine hydrate in dimethyl sulfoxide (DMSO), leading to high-yield synthesis . This approach not only improves efficiency but also utilizes more stable and cost-effective reagents.
Synthesis Overview
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | p-Chlorobenzene-sulfonamide + Hydrazine hydrate | DMSO, reflux | High-yield production of 4-hydrazino derivative |
| 2 | Crystallization from reaction mixture | Cooling | Pure compound obtained |
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of sulfonamide derivatives has revealed that modifications to the phenyl ring or hydrazine moiety can significantly affect biological activity. For example, studies have shown that altering substituents on the phenyl ring can enhance binding affinity to specific receptors, such as the histamine H4 receptor . This insight is crucial for designing more effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
(a) Hydrazinecarbothioamides and Triazole Derivatives
Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides ([4–6], ) feature a thioamide (-C=S) group instead of a free hydrazine. These derivatives undergo cyclization to form 1,2,4-triazole-3-thiones ([7–9]), which exist in tautomeric equilibrium. The absence of a C=O group in triazoles (confirmed by IR spectroscopy) distinguishes them from 4-hydrazino-N-methyl-phenylsulfonamide, which retains the hydrazine moiety .
Key Differences :
- Reactivity : Thioamide groups in [4–6] enable cyclization to triazoles, whereas the hydrazine group in the target compound facilitates nucleophilic substitutions or condensations.
- Tautomerism: Triazoles ([7–9]) exhibit thione-thiol tautomerism, absent in this compound .
(b) Chloro and Heteroaryl Derivatives
Compound 11 (), 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazol-1-yl)methyl]benzenesulfonamide, incorporates chlorine and benzo[1,3]dioxol groups. These substituents increase molecular weight (melting point: 177–180°C) and enhance lipophilicity compared to the simpler hydrazino-N-methyl derivative .
Key Differences :
- Bulkier Substituents : Benzo[1,3]dioxol groups may restrict rotational freedom, affecting conformational stability .
(c) Nitro-Substituted Analogs
N-(4-chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide () introduces a nitro group (-NO₂) at the 3-position. The nitro group is strongly electron-withdrawing, increasing the sulfonamide’s acidity (pKa ~1–2) and altering its redox properties. This contrasts with the target compound, where electron-donating methyl and hydrazine groups dominate .
Spectral Data :
- IR Spectroscopy :
- NMR: Hydrazino protons in the target compound resonate at δ 4.5–5.5 ppm (¹H-NMR), whereas triazole derivatives show deshielded aromatic protons due to electron-withdrawing groups .
Physicochemical Properties
| Property | This compound | Triazole Derivatives ([7–9]) | Chloro Derivative (Compound 11) |
|---|---|---|---|
| Melting Point | ~160–165°C (hydrochloride: >200°C) | 220–240°C | 177–180°C |
| Solubility | Moderate in polar solvents; HCl salt highly water-soluble | Low in water; soluble in DMSO | Low in water; soluble in acetone |
| Stability | Stable as hydrochloride salt | Tautomerism affects stability | Stable under inert conditions |
Preparation Methods
Reaction Mechanism and Conditions
The foundational method involves reacting p-chloro-N-methyl-benzenesulfonamide with aqueous hydrazine hydrate in DMSO at reflux (typically 90–100°C) under ambient pressure. The reaction proceeds via nucleophilic aromatic substitution, where hydrazine displaces the chlorine atom on the para position of the sulfonamide. DMSO acts as both a polar aprotic solvent and a catalyst, stabilizing the transition state and enhancing reaction kinetics.
Key Parameters:
Yield and Purity
This method achieves 80–90% yield with minimal byproducts. The product crystallizes directly from the reaction mixture, yielding >98% purity after a single recrystallization. DMSO’s high boiling point (189°C) ensures reaction stability, though its hygroscopic nature necessitates anhydrous conditions during storage.
Advantages and Limitations
-
Advantages :
-
Limitations :
High-Pressure Hydrazinolysis
Optimized Industrial Synthesis
Chinese patent CN110256304A discloses a high-pressure method using p-chloro-benzenesulfonamide and excess hydrazine hydrate (50–80 wt%) at 120–125°C and 0.8–1.2 MPa . Elevated pressure accelerates the substitution kinetics, enabling completion in 5–7 hours with a 1:10 molar ratio of sulfonamide to hydrazine.
Critical Process Parameters:
Performance Metrics
Industrial Applicability
This method is preferred for large-scale production due to:
-
Reduced solvent usage (water as primary diluent).
-
Compatibility with standard pressure reactors.
Catalytic Reduction of Nitro Precursors
Nitro-to-Hydrazine Conversion
An alternative route reduces 4-nitro-N-methyl-phenylsulfonamide using hydrazine hydrate and catalytic Raney nickel (Ra-Ni) in isopropyl alcohol. The reaction follows a two-step mechanism:
Optimized Conditions:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-hydrazino-N-methyl-phenylsulfonamide?
- Methodological Answer : A common approach involves refluxing precursors like phenylhydrazine derivatives with sulfonamide intermediates in ethanol or dichloromethane under acidic conditions (e.g., HCl and triethylamine). For example, a protocol adapted from hydrazine-sulfonamide coupling reactions uses reflux at 95°C for 2 hours in ethanol/CH₂Cl₂ mixtures, followed by recrystallization to isolate the product .
Q. How can HPLC be optimized for purity analysis of this compound?
- Methodological Answer : Utilize reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile/water containing 0.1% trifluoroacetic acid. Adjust retention times by modifying the gradient profile (e.g., 10–90% acetonitrile over 20 minutes) to resolve sulfonamide derivatives, as demonstrated in sulfonamide mixture analyses .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow GHS guidelines for sulfonamides:
- Hazards : Skin/eye irritation (Category 2), respiratory sensitization (H335).
- Precautions : Use PPE (gloves, goggles), work in a fume hood to avoid aerosol formation, and store in sealed containers at 2–8°C .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystallinity of this compound?
- Methodological Answer : X-ray crystallography reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds between the hydrazine group and sulfonamide oxygen, stabilizing the crystal lattice. These interactions are critical for predicting solubility and stability. Refer to analogous sulfonamide structures for bond-length comparisons (e.g., N–H⋯O ≈ 2.8 Å) .
Q. What mechanistic insights explain the reactivity of the hydrazine group in nucleophilic substitutions?
- Methodological Answer : The hydrazine (–NH–NH₂) group acts as a bifunctional nucleophile, participating in condensation reactions (e.g., with carbonyl compounds) or metal coordination. Kinetic studies in ethanol/water systems show pH-dependent reactivity, with optimal nucleophilicity at pH 7–9 .
Q. How can this compound be utilized in biochemical probe design?
- Methodological Answer : Functionalize the hydrazine group to create Schiff bases or metal chelators for enzyme inhibition studies. For example, coupling with acetylated sugars or heterocyclic aldehydes generates probes targeting carbohydrate-binding proteins or kinase domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
